molecular formula C21H22O5 B042592 Futoquinol CAS No. 28178-92-9

Futoquinol

Cat. No.: B042592
CAS No.: 28178-92-9
M. Wt: 354.4 g/mol
InChI Key: AOZTYYBGNNXAOI-NTEUORMPSA-N
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Description

Futoquinol is a neolignan compound isolated from the plant Piper kadsura. It exists as two enantiomers, (S)-futoquinol and ®-futoquinol. This compound has been studied for its various biological activities, including anti-inflammatory and neuroprotective effects .

Mechanism of Action

Futoquinol is a compound extracted from Piper kadsura, a vine-like medicinal plant found mainly in the Fujian, Zhejiang, and Guangdong Provinces . It has been shown to have a nerve cell protection effect .

Target of Action

The primary target of this compound is the p38 Mitogen-Activated Protein Kinase (p38MAPK) pathway . This pathway plays a crucial role in cellular responses to stress and inflammation, and its activation has been linked to neurodegenerative diseases like Alzheimer’s disease .

Mode of Action

This compound interacts with its targets by inhibiting the activation of p38MAPK . This inhibition results in a reduction of oxidative stress, apoptosis, and inflammatory factors, thereby improving memory impairment in mice induced by Aβ25–35 .

Biochemical Pathways

This compound affects the glycolysis pathway, a critical biochemical pathway for energy production in cells . By inhibiting the activation of p38MAPK through the glycolysis pathway, this compound reduces oxidative stress, apoptosis, and inflammatory factors .

Pharmacokinetics

It has been quantified in the hippocampus of mice brain using the uplc-ms/ms method . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound has been shown to improve the memory and learning ability of Aβ25–35 mice, reduce neuronal damage, and decrease the deposition of Aβ and Tau proteins . Moreover, it reduces mitochondrial damage, the levels of oxidative stress, apoptosis, and inflammatory factors . This compound significantly inhibits the expression of HK II and p-p38MAPK proteins .

Action Environment

The action of this compound can be influenced by environmental factors such as glucose concentration. In vitro experiments showed that p38MAPK was activated and this compound action was inhibited after adding 10 mM glucose . This suggests that the efficacy and stability of this compound can be affected by the glucose levels in the environment.

Preparation Methods

Futoquinol can be isolated from the petroleum ether extract of Piper kadsura. The isolation process involves chiral supercritical fluid chromatography, which separates the enantiomers. The structure and absolute configurations of the enantiomers are elucidated using nuclear magnetic resonance and circular dichroism analysis

Chemical Reactions Analysis

Futoquinol undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives .

Scientific Research Applications

Futoquinol has several scientific research applications:

    Chemistry: It is used as a model compound to study the properties and reactions of neolignans.

    Biology: this compound has shown potential in protecting nerve cells and improving memory impairment in animal models of Alzheimer’s disease.

    Medicine: Its anti-inflammatory properties make it a candidate for developing treatments for conditions involving inflammation.

    Industry: This compound is used in the agricultural and veterinary fields for its biological activities.

Comparison with Similar Compounds

Futoquinol is unique among neolignans due to its specific biological activities and molecular targets. Similar compounds include other neolignans like magnolol and honokiol, which also exhibit anti-inflammatory and neuroprotective properties. this compound’s ability to inhibit p38 mitogen-activated protein kinase through the glycolysis pathway sets it apart from these other compounds .

Properties

IUPAC Name

4-[(E)-1-(1,3-benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-12H,1,6,13H2,2-4H3/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZTYYBGNNXAOI-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC2=C(C=C1)OCO2)/C3(C=C(C(=O)C=C3OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001110595
Record name 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28178-92-9
Record name 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28178-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Futoquinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028178929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of Futoquinol?

A1: this compound has demonstrated several interesting biological activities in preclinical studies. For instance, research suggests that this compound may improve memory impairment induced by the amyloid-beta peptide (Aβ25-35) in mice. [] This effect is attributed to the inhibition of p38 mitogen-activated protein kinase (p38MAPK) activation through the glycolysis pathway and regulation of gut microbiota composition. [] Additionally, this compound has shown anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) in human polymorphonuclear neutrophils. [] Notably, this compound also exhibits anti-viral activity against the hepatitis B virus (HBV). [, ]

Q2: What is the chemical structure of this compound?

A2: this compound is a quinol-ether compound first isolated from the plant Piper futokadzura. [, ] While its exact molecular formula and weight are not specified in the provided abstracts, its structure has been elucidated using techniques like nuclear magnetic resonance (NMR) spectroscopy and by studying chemical transformations like the dienone-phenol rearrangement of this compound and its derivatives. [, ]

Q3: How does this compound interact with p38MAPK and what are the downstream effects?

A3: While the precise binding mechanism of this compound to p38MAPK is not fully elucidated in the provided abstracts, studies suggest that this compound might indirectly inhibit p38MAPK activation by influencing the glycolysis pathway. [] This inhibition appears to reduce oxidative stress, apoptosis, and the production of inflammatory factors, ultimately contributing to its neuroprotective effects against Aβ25-35-induced memory impairment in mice. []

Q4: Are there any other compounds isolated from Piper species that share similar biological activities with this compound?

A4: Yes, several other compounds isolated from Piper species, particularly Piper kadsura, demonstrate comparable biological activities to this compound. These include:

  • (-)-Galbelgin: Similar to this compound, (-)-Galbelgin displays potent anti-HBV activity by suppressing HBV surface and e antigen production in vitro. [, ] It also exhibits anti-platelet activating factor properties. [, ]
  • Meso-galgravin: This compound shows a similar anti-HBV effect profile to this compound and (-)-Galbelgin. [, ] It is also recognized for its anti-platelet activating factor activity. [, ]
  • Piperlactam S: While this compound exhibits immunosuppressive effects by inhibiting human mononuclear cell proliferation and interferon-gamma production, it also displays significant cytotoxicity at higher concentrations. [, , ]

Q5: Are there any known methods for the isolation and purification of this compound?

A7: Yes, researchers have developed strategies for the preparative-scale isolation of this compound from its natural source, Piper futokadzura, using high-performance liquid chromatography (HPLC). [] This technique enables the efficient separation and purification of this compound from other plant compounds.

Q6: Have there been attempts to synthesize this compound?

A8: Yes, total syntheses of this compound and its isomers, including isodihydrothis compound A, isothis compound A, and isothis compound B, have been achieved. [, ] These synthetic routes provide alternative avenues for obtaining this compound for research purposes.

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